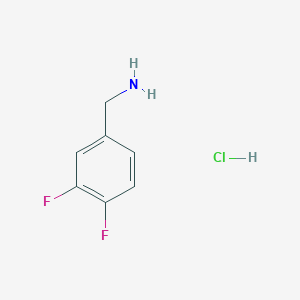

3,4-Difluorobenzylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Difluorobenzylamine hydrochloride is a chemical compound used in scientific research and industry. It is known to condense with glyoxal to yield corresponding hexabenzyl substituted hexaazaisowurtzitanes .

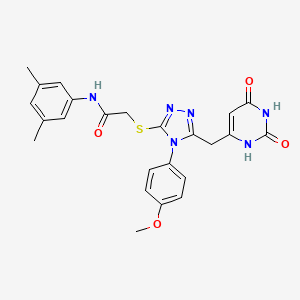

Molecular Structure Analysis

The molecular formula of 3,4-Difluorobenzylamine is C7H7F2N . The molecular weight is 143.1340 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluorobenzylamine include a refractive index of 1.493 (lit.) and a density of 1.21 g/mL at 25 °C (lit.) .Scientific Research Applications

Analytical Methodologies

3,4-Difluorobenzylamine hydrochloride is involved in various analytical methodologies, particularly in chemical analyses. For instance, the compound O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA), which is structurally related to 3,4-difluorobenzylamine hydrochloride, is used in Solid Phase Microextraction (SPME) for sampling and quantifying unsaturated 1,4-dicarbonyl products in photo-oxidation studies. This application highlights its importance in atmospheric chemistry and environmental monitoring (Alvarez et al., 2009).

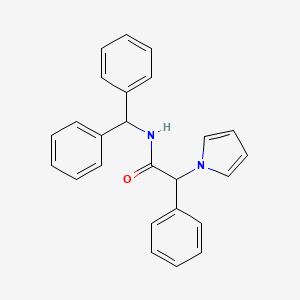

Pharmaceutical and Organic Synthesis

3,4-Difluorobenzylamine hydrochloride derivatives are significant in pharmaceutical and organic synthesis. For example, N,N-Dimethyl-4-nitrobenzylamine, a related compound, serves as an important intermediate in the production of various pharmaceuticals, pesticides, and chemicals. Its synthesis process, involving dimethylamine hydrochloride, highlights the utility of such amines in creating valuable derivatives for industry applications (Wang Ling-ya, 2015).

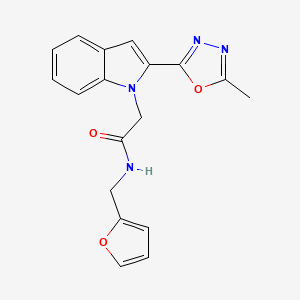

Chemical Synthesis Techniques

In chemical synthesis, compounds structurally similar to 3,4-difluorobenzylamine hydrochloride are utilized to develop more efficient synthesis techniques. For instance, the synthesis of 2-substituted-3,4-dihydroquinazolines involves the use of 2-aminobenzylamine with iminoester hydrochlorides, showcasing the compound's role in facilitating ring closure reactions and forming target compounds, thus underlining its importance in the synthesis of complex organic molecules (Karaali, 2019).

Safety and Hazards

3,4-Difluorobenzylamine is classified as a combustible liquid that causes severe skin burns and eye damage . Safety precautions include avoiding inhalation of dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

(3,4-difluorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXTXYTFQRWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromo-3-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2456707.png)

![N-(2-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2456710.png)

![(Z)-4-isopropoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456716.png)

![7-(4-bromophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2456718.png)